4-[2-(3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)ethyl]benzenamine-d4 4-[2-(3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)ethyl]benzenamine-d4
Brand Name: Vulcanchem
CAS No.: 1794883-59-2
VCID: VC0131580
InChI: InChI=1S/C19H24N2O2/c1-22-18-11-15-8-10-21(13-16(15)12-19(18)23-2)9-7-14-3-5-17(20)6-4-14/h3-6,11-12H,7-10,13,20H2,1-2H3/i7D2,9D2
SMILES: COC1=C(C=C2CN(CCC2=C1)CCC3=CC=C(C=C3)N)OC
Molecular Formula: C19H24N2O2
Molecular Weight: 316.437

4-[2-(3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)ethyl]benzenamine-d4

CAS No.: 1794883-59-2

Reference Standards

VCID: VC0131580

Molecular Formula: C19H24N2O2

Molecular Weight: 316.437

4-[2-(3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)ethyl]benzenamine-d4 - 1794883-59-2

CAS No. 1794883-59-2
Product Name 4-[2-(3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)ethyl]benzenamine-d4
Molecular Formula C19H24N2O2
Molecular Weight 316.437
IUPAC Name 4-[1,1,2,2-tetradeuterio-2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]aniline
Standard InChI InChI=1S/C19H24N2O2/c1-22-18-11-15-8-10-21(13-16(15)12-19(18)23-2)9-7-14-3-5-17(20)6-4-14/h3-6,11-12H,7-10,13,20H2,1-2H3/i7D2,9D2
Standard InChIKey DGOOLMGPMIHRFY-BSFGQKQYSA-N
SMILES COC1=C(C=C2CN(CCC2=C1)CCC3=CC=C(C=C3)N)OC
Synonyms [4-[2-(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]amine-d4
PubChem Compound 71316166
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator